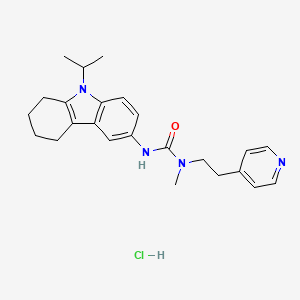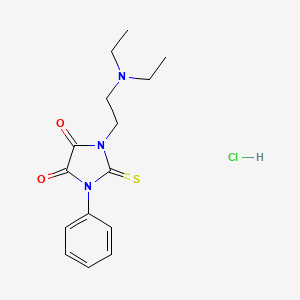
4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an imidazolidinedione core, a phenyl group, and a thioxo group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves multiple steps:
Formation of the Imidazolidinedione Core: The initial step often involves the cyclization of appropriate precursors to form the imidazolidinedione ring. This can be achieved through the reaction of urea derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, using benzene or substituted benzenes as starting materials.
Attachment of the Thioxo Group: The thioxo group is typically introduced through the reaction of the imidazolidinedione intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Addition of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride or bromide under basic conditions.
Formation of the Monohydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinedione ring or the thioxo group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinedione derivatives.
Substitution: Various substituted phenyl and diethylaminoethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
Medically, 4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its unique chemical structure and reactivity.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the diethylaminoethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4,5-Imidazolidinedione, 1,3-diethyl-2-thioxo-: Similar in structure but lacks the phenyl group and the diethylaminoethyl group.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Contains a different substitution pattern on the imidazolidinedione ring.
Uniqueness
4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to the presence of both the phenyl group and the diethylaminoethyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
132411-99-5 |
|---|---|
分子式 |
C15H20ClN3O2S |
分子量 |
341.9 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-3-16(4-2)10-11-17-13(19)14(20)18(15(17)21)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChIキー |
QSJQUICZOJMTOO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





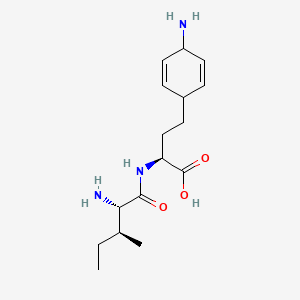
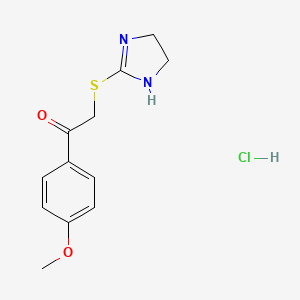
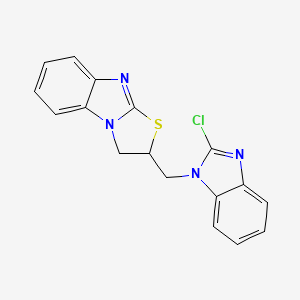
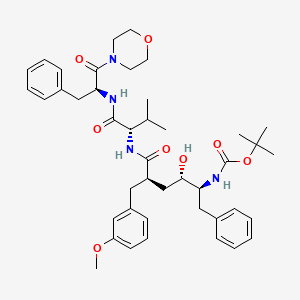
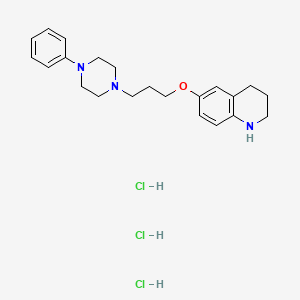


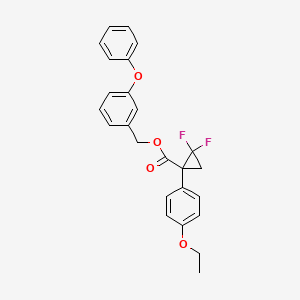

![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
